molecular formula C20H32N2O3 B5759912 3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5759912
M. Wt: 348.5 g/mol
InChI Key: KUZBSICIGBHWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with diethoxy groups at the 3 and 4 positions and a tetramethylpiperidinyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can facilitate the reductive amination of the starting materials, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where the diethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated hydrocarbons .

Scientific Research Applications

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetramethylpiperidinyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

    N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Contains two tetramethylpiperidinyl groups and is used in similar applications.

Uniqueness

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its diethoxy groups and tetramethylpiperidinyl moiety contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-7-24-16-10-9-14(11-17(16)25-8-2)18(23)21-15-12-19(3,4)22-20(5,6)13-15/h9-11,15,22H,7-8,12-13H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZBSICIGBHWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.